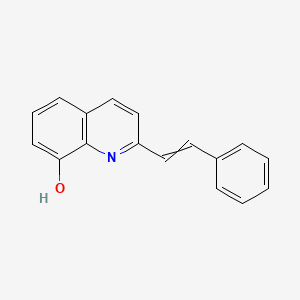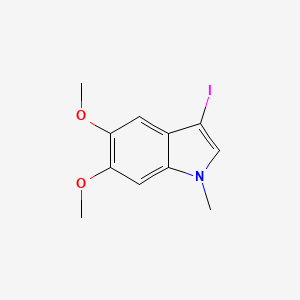
Pyridinium, 1,2,4-trimethyl-, iodide (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) is an organic compound with the molecular formula C8H12IN. It is a pyridinium salt, characterized by the presence of three methyl groups attached to the pyridine ring and an iodide ion. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be synthesized through the reaction of 1,2,4-trimethylpyridine with iodomethane. The reaction typically occurs in a solvent such as 2-propanol, and the mixture is heated to initiate the reaction. The product is then isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions of pyridinium salts with biological molecules.
Medicine: Research into the potential therapeutic applications of pyridinium salts includes their use as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1,2,4-trimethylpyridin-1-ium iodide involves its interaction with molecular targets and pathways. In biological systems, pyridinium salts can interact with enzymes and receptors, affecting their activity. The specific molecular targets and pathways depend on the context of the application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be compared with other similar compounds, such as:
Properties
CAS No. |
15827-70-0 |
|---|---|
Molecular Formula |
C8H12IN |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,2,4-trimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H12N.HI/c1-7-4-5-9(3)8(2)6-7;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI Key |
QYDJCYFTRFULIB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C=C1)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Fluorobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8567221.png)



![2-[(E)-Butyldiazenyl]propan-2-ol](/img/structure/B8567268.png)
